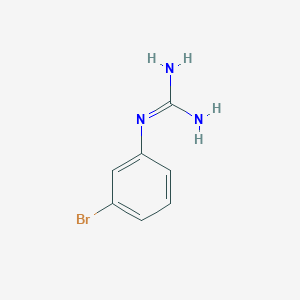

1-(3-溴苯基)胍

描述

“1-(3-Bromophenyl)guanidine” is a chemical compound with the molecular formula C7H8BrN3 . It has a molecular weight of 214.06 g/mol . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of guanidines can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of N-protected S-methylisothioureas .

Molecular Structure Analysis

Guanidine and its derivatives can be presented as molecules consisting of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .

Chemical Reactions Analysis

Guanidine and its derivatives feature both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .

科学研究应用

Summary of the Application

Guanidines are used in a one-pot synthesis process to create diverse N,N′-disubstituted guanidines . This process provides efficient access to a variety of guanidines.

Methods of Application

The method involves a sequential one-pot approach towards N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This protocol features a wide substrate scope and mild conditions.

Results or Outcomes

The strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

2. Antimicrobial Guanidyl-Functionalized Polymers

Summary of the Application

Guanidines are used in the development of contact-killing non-leaching antimicrobial guanidyl-functionalized polymers . These polymers exhibit strong antibacterial activity against both Gram-negative and Gram-positive bacteria.

Methods of Application

The method involves synthesizing click-suitable penta-substituted guanidines at room temperature . The guanidine-containing polyurethanes (PU-TMGs) were prepared via a click reaction (copper-catalyzed alkyne-azide [3 + 2] cycloaddition, CuAAC), which was performed either before or after polymerization to incorporate the guanidine .

Results or Outcomes

The guanidine-functionalized polymers exhibited strong contact-killing antibacterial activity. There is around 99.9% killing of S. aureus and 98.0% killing of E. coli when TMG weight percentage content in PU-TMG is around 1% . The covalent conjugation of the guanidine groups to the polymers prevents leaching, reduces cytotoxicity of the materials, and preserves long-term antimicrobial activity .

3. Guanidine-Based Organocatalysts in Stereoselective Organic Transformation

Summary of the Application

Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They are used in asymmetric organic transformation reactions.

Methods of Application

The method involves the design and synthesis of newer enantioselective organocatalysts for the enantioselective synthesis . The guanidine group is a crucial part of these organocatalysts.

Results or Outcomes

The guanidine-based organocatalysts have shown high enantioselective catalytic activities in various organic transformation reactions .

4. Guanidines in Biological Applications

Summary of the Application

Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are also used as synthetic drugs and biocidal agents .

Methods of Application

The method involves the synthesis of guanidines for newer organocatalytic applications . Guanidines are synthesized from amines with protected thiourea .

Results or Outcomes

Guanidines have shown significant biological activities. They are used in the synthesis of biologically active molecules and have potential applications in pharmaceutical science .

5. Guanidine in Catalysis

Summary of the Application

Guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Moreover, guanidines also serve as valuable scaffolds in organocatalysis .

Methods of Application

The method involves the synthesis of guanidines for newer organocatalytic applications . The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides .

Results or Outcomes

This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .

6. Guanidines in Biologically Active Molecule Synthesis

Summary of the Application

Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They are used in the synthesis of biologically active molecules .

Methods of Application

The method involves the synthesis of guanidines from amines with protected thiourea .

Results or Outcomes

Guanidines have shown significant biological activities. They are used in the synthesis of biologically active molecules and have potential applications in pharmaceutical science .

安全和危害

未来方向

While specific future directions for “1-(3-Bromophenyl)guanidine” are not mentioned in the search results, guanidine derivatives have shown potential in various fields. They are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .

属性

IUPAC Name |

2-(3-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607055 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)guanidine | |

CAS RN |

870780-73-7 | |

| Record name | N''-(3-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

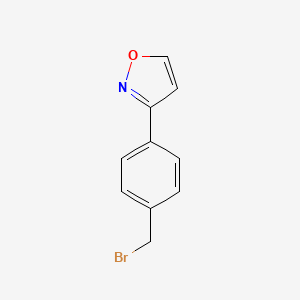

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)